6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one

Catalog No.
S2764276
CAS No.
433697-00-8
M.F
C15H14BrNO5
M. Wt
368.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chr...

CAS Number

433697-00-8

Product Name

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one

IUPAC Name

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)chromen-2-one

Molecular Formula

C15H14BrNO5

Molecular Weight

368.183

InChI

InChI=1S/C15H14BrNO5/c1-20-12-8-10(16)6-9-7-11(15(19)22-13(9)12)14(18)17-2-4-21-5-3-17/h6-8H,2-5H2,1H3

InChI Key

QRNIOHKGUMVLMV-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCOCC3

solubility

not available

Synthesis and Characterization:

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one, also known as 6-bromo-8-methoxy-3-morpholinocarbonylchromone, is a heterocyclic compound synthesized through various methods, including Pechmann condensation and Claisen-Condensation reactions. Research articles describe its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Antibacterial Activity:

Studies have investigated the potential antibacterial activity of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Some studies have reported moderate to good antibacterial activity, suggesting its potential as a lead compound for further development of novel antibiotics [, ]. However, further research is needed to determine its efficacy and mechanism of action.

Antiviral Activity:

Limited research has explored the potential antiviral activity of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one. Some studies have shown antiviral activity against specific viruses, such as the herpes simplex virus (HSV) []. However, more research is required to confirm these findings and elucidate the underlying mechanisms.

Other Potential Applications:

Preliminary studies suggest that 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one might possess other potential applications, including:

  • Antifungal activity: Some studies have reported antifungal activity against specific fungal strains, but further investigation is needed [].
  • Antioxidant activity: Limited research suggests potential antioxidant properties, but more studies are required for confirmation [].

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. It features a unique structure characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and a morpholine-4-carbonyl moiety at the 3rd position of the chromen-2-one core. This compound exhibits potential biological activities due to its complex molecular architecture, which may enhance its interaction with various biological targets.

, including:

  • Oxidation: It can be oxidized to yield more oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Functional groups within the molecule can be reduced using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine or methoxy groups can be substituted with other nucleophiles or electrophiles under appropriate conditions.

These reactions can lead to the formation of various derivatives, which may possess distinct properties and activities compared to the parent compound.

6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one has been investigated for its biological activities, particularly as a potential inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication. The compound's structural features may enable it to interfere with biofilm production and exhibit antibacterial properties. Additionally, coumarin derivatives are known for their wide range of biological activities, including antioxidant and anti-inflammatory effects .

The synthesis of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:

  • Bromination: Introduction of the bromine atom at the 6th position.
  • Methoxylation: Addition of the methoxy group at the 8th position.
  • Morpholine-4-carbonylation: Attachment of the morpholine-4-carbonyl group at the 3rd position.

These steps may require specific reaction conditions and purification techniques such as recrystallization or chromatography to achieve high yields and purity.

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new antibacterial agents or other therapeutic agents targeting various diseases. The unique structural features of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one could also be explored in drug design, particularly in targeting specific enzymes or receptors involved in disease pathways .

Interaction studies have shown that 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one may modulate enzyme activity and influence biochemical pathways. Its mechanism of action could involve enzyme inhibition or receptor modulation, which are critical for its potential therapeutic effects. Further studies are needed to elucidate its specific interactions with biological macromolecules and pathways .

Several compounds share structural similarities with 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one:

Compound NameKey Differences
6-bromo-8-methoxy-2H-chromen-2-oneLacks the morpholine-4-carbonyl group
8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-oneLacks the bromine atom
6-bromo-3-(morpholine-4-carbonyl)-2H-chromen-2-oneLacks the methoxy group

Uniqueness

The uniqueness of 6-bromo-8-methoxy-3-(morpholine-4-carbonyl)-2H-chromen-2-one lies in its combination of all three functional groups—bromine, methoxy, and morpholine—each contributing to its distinct chemical properties and biological activities compared to its analogs. This structural diversity may enhance its efficacy against specific targets in drug development.

XLogP3

1.9

Dates

Last modified: 08-17-2023

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